Product packaging for Burkinabin C(Cat. No.:)

Burkinabin C

Cat. No.: B1260796
M. Wt: 492.4 g/mol
InChI Key: NNIPMYIDMKBMBF-ALIIGJLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Burkinabin C is one of three isomeric divanilloylquinic acids isolated from the root bark of the plant Zanthoxylum zanthoxyloides (syn. Fagara zanthoxyloides) . This plant has a well-documented history of use in traditional medicine across West Africa, particularly in Burkina Faso, Nigeria, and Ghana, for the treatment and prevention of sickle cell disease crises . The compound is a key constituent of the bioactive ethyl acetate extract of the plant. Research indicates that this compound and its isomers are responsible for the notable antisickling properties of the plant material . In vitro studies have demonstrated that this compound can effectively reduce the sickling of red blood cells, with research showing it possesses the strongest antisickling activity among the three identified burkinabin isomers (A, B, and C) . This makes it a compound of significant interest for pharmacological and phytochemical research aimed at developing new therapeutic agents for sickle cell anemia (SCA), a major public health concern in many parts of the world . Researchers can utilize this compound as a reference standard, a lead compound for drug development, and a tool for studying the molecular mechanisms underlying sickle cell disease. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O12 B1260796 Burkinabin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H24O12/c1-32-16-7-11(3-5-13(16)24)20(27)34-18-10-23(31,22(29)30)9-15(26)19(18)35-21(28)12-4-6-14(25)17(8-12)33-2/h3-8,15,18-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t15-,18-,19-,23+/m1/s1

InChI Key

NNIPMYIDMKBMBF-ALIIGJLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O

Synonyms

burkinabin C

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Characterization of Burkinabin C

Chromatographic Purification Techniques for Divanilloylquinic Acids from Complex Botanical Extracts

The isolation of Burkinabin C from its natural source, the root bark of Fagara zanthoxyloides (syn. Zanthoxylum zanthoxyloides), presents a significant challenge due to the presence of its isomers, Burkinabin A and Burkinabin B, and other closely related compounds. nih.govresearchgate.net The successful separation of these divanilloylquinic acids necessitates the use of sophisticated chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Fractionation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fractionation and purification of this compound from crude plant extracts. vulcanchem.comvetmeduni.ac.at Reverse-phase HPLC (RP-HPLC) is particularly effective in separating compounds based on their hydrophobicity. In a typical application, a methanol (B129727) extract of the root bark is subjected to initial fractionation using open column chromatography, often on Sephadex LH-20, followed by preparative or semi-preparative RP-HPLC for the final purification of this compound. sci-hub.se

The selection of the mobile phase is critical for achieving optimal separation of the isomeric divanilloylquinic acids. Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed. A typical gradient might involve a mixture of an aqueous solvent (often containing a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sci-hub.seresearchgate.net The use of a C18 column is standard for the separation of these polar compounds. sci-hub.se

Parameter Value/Condition
Chromatography Mode Reverse-Phase HPLC (RP-HPLC)
Stationary Phase C18
Mobile Phase Gradient of water (with 0.5% TFA) and acetonitrile
Detection UV at 237 nm

Other Advanced Separation Methods for Isomeric Purity

Beyond standard HPLC, other advanced separation techniques can be employed to ensure the high isomeric purity of this compound. Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. researchgate.net This method separates compounds based on their differential partitioning between two immiscible liquid phases and has been successfully used for the separation of various natural products.

Spectroscopic Approaches for Elucidating the Molecular Architecture of this compound

Once isolated, the precise molecular structure of this compound, including its stereochemistry and the specific positions of the vanilloyl groups, must be determined. This is achieved through a combination of powerful spectroscopic techniques. nih.govresearchgate.netinteresjournals.orgvetmeduni.ac.at

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. nih.govresearchgate.netvetmeduni.ac.at Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial.

¹H NMR provides information about the number and types of protons and their neighboring environments. The chemical shifts and coupling constants of the protons on the quinic acid core and the vanilloyl moieties are key to determining their relative positions. For this compound, specific downfield shifts of protons at positions 4 and 5 of the quinic acid ring confirm the attachment of the vanilloyl groups at these locations. researchgate.net

¹³C NMR complements the proton data by providing information on the carbon skeleton of the molecule. sci-hub.se The chemical shifts of the carbonyl carbons of the ester groups and the carbons of the quinic acid ring further support the 4,5-di-O-vanilloyl substitution pattern.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly important for determining the stereochemistry of the molecule by revealing through-space proximities between protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. researchgate.netvetmeduni.ac.at High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The positive ion mode of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at m/z 493, corresponding to the molecular formula C₂₃H₂₄O₁₂. researchgate.net

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable information about the structure. The fragmentation pattern of this compound reveals the loss of the vanilloyl groups, further confirming the nature of the substituents on the quinic acid core.

Technique Information Obtained
¹H NMR Proton environment and connectivity
¹³C NMR Carbon skeleton
COSY ¹H-¹H correlations
HSQC ¹H-¹³C one-bond correlations
HMBC ¹H-¹³C long-range correlations
NOESY Through-space proton correlations (stereochemistry)
HRMS Accurate mass and molecular formula
MS/MS Fragmentation pattern and structural confirmation

Integration of LC/MS/NMR for Comprehensive and Rapid Structural Analysis

The hyphenation of liquid chromatography with mass spectrometry and NMR spectroscopy (LC/MS/NMR) offers a powerful and efficient platform for the analysis of complex mixtures and the rapid identification of known compounds and characterization of new ones. nih.govresearchgate.netresearchgate.net This integrated approach allows for the direct analysis of crude or partially purified extracts. The LC separates the components of the mixture, which are then sequentially analyzed by MS and NMR. This provides real-time structural information, significantly accelerating the process of identifying isomers like Burkinabin A, B, and C within a single analytical run. researchgate.net This methodology was instrumental in the initial identification of the three isomeric divanilloylquinic acids from Fagara zanthoxyloides. nih.gov

Investigational Studies on the Biological Activities of Burkinabin C Preclinical in Vitro Focus

Mechanistic Insights into Antisickling Activity.vulcanchem.comthescipub.comresearchgate.netresearchgate.netnih.govnih.gov

Burkinabin C, isolated from the root bark of the plant Fagara zanthoxyloides (syn. Zanthoxylum zanthoxyloides), has demonstrated significant antisickling properties in preclinical in vitro studies. vulcanchem.comresearchgate.netnih.govresearchgate.net This activity is of particular interest for its potential in the management of sickle cell disease. thescipub.comresearchgate.net The mechanism of action is believed to be linked to its specific chemical structure as a divanilloylquinic acid. vulcanchem.comresearchgate.net

In Vitro Erythrocyte Sickling Reversal and Inhibition Assays.vulcanchem.comresearchgate.netnih.govresearchgate.netdokumen.pub

In laboratory settings, this compound has been shown to both reverse and inhibit the sickling of erythrocytes (red blood cells). researchgate.netnih.gov Studies using deoxygenated erythrocytes from individuals with sickle cell anemia have demonstrated that this compound can significantly reduce the percentage of sickled cells. researchgate.net This effect is dose-dependent and has been a key finding in understanding its potential therapeutic value. dokumen.pub

Comparative Efficacy of Isomeric Divanilloylquinic Acids (Burkinabins A, B, and C).vulcanchem.comthescipub.comresearchgate.netnih.gov

This compound is one of three isomeric divanilloylquinic acids, which also include Burkinabin A and Burkinabin B. vulcanchem.comnih.gov Comparative studies have revealed a progressive increase in antisickling efficacy from Burkinabin A to this compound. vulcanchem.comnih.gov this compound, which is 4,5-O-divanilloylquinic acid, consistently exhibits the strongest antisickling effect among the three isomers. vulcanchem.comresearchgate.net This suggests that the specific positioning of the vanilloyl groups on the quinic acid core is crucial for its biological activity. vulcanchem.com Research has indicated that at a concentration of 1.964 mg/ml, Burkinabins A, B, and C inhibited the sickling of deoxygenated erythrocytes by 77%, 78.6%, and 82.5%, respectively. researchgate.netfrontiersin.org

Table 1: Comparative Antisickling Activity of Burkinabin Isomers

Compound Structural Type Position of Vanilloyl Groups Antisickling Activity
Burkinabin A 3,4-O-divanilloylquinic acid 3,4 positions Moderate
Burkinabin B 3,5-O-divanilloylquinic acid 3,5 positions Intermediate
This compound 4,5-O-divanilloylquinic acid 4,5 positions Strongest

Hypothesized Molecular Interactions with Hemoglobin S Polymerization.nih.govresearchgate.net

The primary cause of erythrocyte sickling is the polymerization of deoxygenated hemoglobin S (HbS). jabonline.in It is hypothesized that this compound exerts its antisickling effect by directly interacting with hemoglobin molecules, thereby inhibiting this polymerization process. vulcanchem.comresearchgate.net The proposed mechanism involves several structural features of this compound, which is a benzoic acid derivative. vulcanchem.com These features include strong electron-donating groups and hydrophilic substituents on the phenyl ring, which may facilitate binding to hemoglobin and prevent the aggregation that leads to cell sickling. vulcanchem.com This interaction could potentially stabilize the oxygenated conformation of hemoglobin, which has a lower tendency to polymerize. nih.gov

Antioxidant Potentials and Radical Scavenging Mechanisms.nih.govresearchgate.net

In addition to its antisickling properties, this compound has been identified as having antioxidant activity. nih.govresearchgate.net This is a significant finding, as oxidative stress is a known contributor to the pathophysiology of sickle cell disease.

Quantitative Assessment of In Vitro Antioxidant Capacity.nih.govresearchgate.net

The antioxidant potential of this compound has been evaluated through various in vitro assays. researchgate.net These studies have demonstrated its ability to scavenge free radicals. The root of Fagara zanthoxyloides, from which this compound is isolated, has been shown to possess antioxidant properties. nih.gov

Molecular Basis of Redox Modulation by this compound.

The antioxidant activity of this compound is attributed to its chemical structure, specifically the presence of phenolic groups. googleapis.com Phenolic compounds are well-known for their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative damage. researchgate.net This redox modulation capability may complement its antisickling action by protecting red blood cells from the increased oxidative stress characteristic of sickle cell disease.

Elucidation of the Biosynthetic Pathway of Burkinabin C

Precursor Identification and Metabolic Origins within Plant Systems (e.g., Shikimate Pathway Involvement)

Burkinabin C is chemically identified as 4,5-O-divanilloylquinic acid. wikipedia.org This structure reveals its composition from one molecule of quinic acid and two molecules of vanillic acid. ulb.ac.beresearchgate.net The biosynthetic origins of these precursors are directly linked to the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other crucial compounds. uoregon.eduwikipedia.orgfrontiersin.org

The quinic acid moiety is a direct intermediate of the shikimate pathway. researchgate.net This seven-step pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through shikimic acid to chorismic acid. uoregon.eduwikipedia.org

The vanillic acid moieties are derived from the phenylpropanoid pathway, which itself originates from the shikimate pathway. uoregon.edu The shikimate pathway synthesizes the aromatic amino acid L-phenylalanine. wikipedia.orgfrontiersin.org Phenylalanine serves as the entry point into the phenylpropanoid pathway, where it is converted into cinnamic acid. uoregon.edu A series of subsequent enzymatic hydroxylations and methylations transform cinnamic acid into other hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. uoregon.edu Vanillic acid (a C6-C1 benzoic acid derivative) is then synthesized from ferulic acid (a C6-C3 phenylpropanoid). uoregon.edu Therefore, the entire carbon skeleton of this compound can be traced back to precursors generated through the shikimate pathway. nih.gov

Table 1: Precursors of this compound and their Metabolic Origins This table is interactive. You can sort and filter the data.

Precursor Molecule Metabolic Pathway of Origin Ultimate Precursors
Quinic Acid Shikimate Pathway Phosphoenolpyruvate, Erythrose-4-phosphate

Enzymatic Transformations in Divanilloylquinic Acid Biosynthesis

The formation of this compound from its precursors involves the creation of two ester bonds between the carboxyl group of vanillic acid and the hydroxyl groups at positions 4 and 5 of quinic acid. wikipedia.orgresearchgate.net While the specific enzymes responsible for this transformation in Zanthoxylum species have not been fully characterized, the mechanism can be inferred from the well-studied biosynthesis of analogous compounds like chlorogenic acid (caffeoylquinic acid). researchgate.net

The biosynthesis is believed to proceed via the following key enzymatic steps:

Activation of Vanillic Acid: Vanillic acid is first activated to a high-energy thioester, likely vanilloyl-CoA. This reaction is catalyzed by a CoA ligase and requires ATP.

Esterification: The activated vanilloyl group is then transferred from vanilloyl-CoA to the hydroxyl groups of quinic acid. This esterification is catalyzed by specific acyltransferase enzymes. It is probable that one or more hydroxycinnamoyl/benzoyl-CoA:quinate acyltransferases are involved in the sequential attachment of the two vanilloyl groups to the quinic acid core to yield the final 4,5-O-divanilloylquinic acid structure of this compound. researchgate.netresearchgate.net The isolation of isomers like Burkinabin A (3,4-O-divanilloylquinic acid) and Burkinabin B (3,5-O-divanilloylquinic acid) alongside this compound suggests the presence of a suite of related enzymes with different regioselectivity for the quinic acid molecule. researchgate.net

Interconnections with Other Phenolic Acid Biosynthetic Routes in Zanthoxylum Species

The biosynthetic pathway leading to this compound is intricately connected with the broader network of phenolic metabolism in Zanthoxylum species. The Shikimate and phenylpropanoid pathways function as a central metabolic hub that gives rise to a wide array of secondary metabolites. researchgate.netnih.gov

Shared Precursors for Phenolic Acids: Zanthoxylum species are known to produce a variety of simpler phenolic acids, including ferulic acid, caffeic acid, p-coumaric acid, sinapic acid, and vanillic acid itself. researchgate.netfrontiersin.orgacs.org These compounds are not just end-products but also intermediates in the same pathway that produces the vanilloyl units for this compound. For instance, ferulic acid is a direct precursor to vanillic acid and is also a significant phenolic compound in its own right within the plant. uoregon.eduresearchgate.net

Branching to Flavonoids and Lignans: The phenylpropanoid pathway branches at key intermediates to produce other major classes of phenolic compounds. The precursor p-coumaroyl-CoA, which is upstream of vanillic acid synthesis, is also the entry point for flavonoid biosynthesis, another prominent class of compounds found in Zanthoxylum. nih.govacs.orgljmu.ac.uk Similarly, intermediates of the phenylpropanoid pathway, such as ferulic acid derivatives, can be shunted towards the synthesis of monolignols, the building blocks for lignans, which have also been identified in the genus. researchgate.net

Link to Alkaloid Biosynthesis: The shikimate pathway represents a critical branch point. The end-product, chorismic acid, can be channeled into the phenylpropanoid pathway to produce phenolics like this compound, or it can be directed towards the synthesis of aromatic amino acids (tryptophan, tyrosine, phenylalanine) which serve as the primary precursors for the vast array of alkaloids found in Zanthoxylum. frontiersin.orgnih.gov

Synthetic Strategies and Derivatization Approaches for Burkinabin C Analogues

Total Synthesis of Burkinabin C and Related Quinic Acid Esters

The total synthesis of this compound (4,5-O-divanilloylquinic acid) and its isomers, Burkinabin A (3,4-O-divanilloylquinic acid) and Burkinabin B (3,5-O-divanilloylquinic acid), presents a significant synthetic challenge due to the multiple hydroxyl groups on the quinic acid scaffold. researchgate.netnih.gov While a dedicated total synthesis of this compound is not extensively detailed in readily available literature, the synthesis of related hydroxycinnamoyl-quinic acids (HCQAs) provides a clear blueprint for such an endeavor. mdpi.comnih.gov

The synthesis of Burkinabins from its constituent parts, quinic acid and vanillic acid, is estimated to require at least seven steps. ulb.ac.be The general strategy involves the esterification of (-)-quinic acid with a suitably protected vanillic acid derivative. mdpi.com Key challenges include controlling the regioselectivity of the esterification to achieve the specific substitution pattern of each Burkinabin isomer and preventing undesired side reactions like isomerization or degradation. google.com

A general synthetic approach would involve the following key stages:

Protection of Quinic Acid: Selective protection of the hydroxyl groups on the quinic acid core is necessary to direct the esterification to the desired positions (C4 and C5 for this compound).

Activation of Vanillic Acid: The carboxylic acid of vanillic acid (or a protected version) is activated to facilitate ester bond formation.

Regioselective Esterification: The protected quinic acid is reacted with the activated vanillic acid. The different reactivities of the hydroxyl groups on the quinic acid skeleton can be exploited, for instance by performing reactions at low temperatures (below -10°C) to achieve regioselectivity. google.com

Deprotection: Removal of the protecting groups from the quinic acid and vanilloyl moieties yields the final product. This step must be performed under controlled conditions to avoid isomerization or degradation of the target molecule. google.com

The synthesis of related dicinnamoyl 4-deoxy quinic acid derivatives highlights a similar strategy, utilizing a triol intermediate of 4-deoxy quinic acid to control the coupling and deprotection steps, allowing for the preparation of target products in good yields. rsc.org

Compound Structure Description Key Synthetic Precursors Reference
Burkinabin A3,4-O-divanilloylquinic acid(-)-Quinic acid, Vanillic acid researchgate.net
Burkinabin B3,5-O-divanilloylquinic acid(-)-Quinic acid, Vanillic acid researchgate.net
This compound4,5-O-divanilloylquinic acid(-)-Quinic acid, Vanillic acid researchgate.net
Hydroxycinnamoyl-quinic acids (HCQAs)Esters of hydroxycinnamic acids and (-)-quinic acid(-)-Quinic acid, Hydroxycinnamic acids mdpi.comnih.gov

Semi-Synthetic Modifications and Functional Group Derivatization

Semi-synthetic modification of natural products like this compound is a valuable strategy for creating novel analogues and probing structure-activity relationships (SAR). The chemical structure of this compound offers several sites for modification, including the remaining free hydroxyl groups on the quinic acid ring (at C1 and C3), the carboxylic acid group, and the phenolic hydroxyl and methoxy (B1213986) groups on the two vanilloyl moieties.

LC/MS/NMR analysis has been instrumental in characterizing isomeric divanilloylquinic acids, a technique foundational to any derivatization effort. thieme-connect.comresearchgate.netuliege.beresearchgate.net Researchers have explored the synthesis of simplified analogues to overcome the complex, multi-step synthesis of the natural burkinabins. ulb.ac.be One such approach involved designing simple divanillate analogues synthesized in just three steps by employing a selective alkylation as the key reaction instead of an esterification. ulb.ac.be This indicates a shift in the linkage chemistry as a viable modification strategy.

Further derivatization approaches for related quinic acid esters include:

Modification of the Quinic Acid Core: Synthesis of 4-deoxyquinic acid derivatives introduces changes to the central scaffold. rsc.org

Esterification of the Carboxyl Group: The synthesis of methyl ester derivatives of dicinnamoyl quinic acids demonstrates the potential for modifying this functional group to alter properties like polarity and bioavailability. rsc.org

Alteration of the Acyl Group: Replacing the vanilloyl groups with other substituted benzoic acids or cinnamic acids (e.g., caffeoyl, feruloyl, coumaroyl) is a common strategy to explore the influence of the aromatic substituents on biological activity. rsc.org

Design Principles for Novel Divanilloylquinic Acid Analogues with Modified Pharmacophores

The design of novel analogues of this compound is guided by several key principles aimed at improving synthetic accessibility, biological stability, and therapeutic activity. The anti-sickling properties of this compound and other benzoic acid derivatives provide a strong rationale for the design of new compounds targeting sickle cell disease. nih.gov

Key design principles include:

Simplification of Structure: A primary driver is to reduce the synthetic complexity. Analogues with simpler cores, such as cyclohexane (B81311) diols or linear chains, have been designed to be made in fewer steps than the at-least-seven required for the natural burkinabins. ulb.ac.be

Bioisosteric Replacement: To improve biological stability, ester linkages, which can be susceptible to hydrolysis by esterases in the body, can be replaced with more robust bioisosteres. For example, substituted tetrazoles have been used as isosteres for the ester groups in the synthesis of bis-tetrazole divanillate analogues. ulb.ac.be

Introduction of Chemical Diversity: To thoroughly explore the structure-activity relationship (SAR), diversity is introduced in a systematic way. This has been achieved by synthesizing compounds with:

Varied Cores: Using different diols (e.g., linear chain diols of varying lengths, cyclohexane diols) as the central scaffold. ulb.ac.be

Modified Acyl Groups: Replacing vanillic acid with related structures like dimethoxybenzoic acid or isovanillic acid. ulb.ac.be

Molecular Modeling: The design of novel compounds can be guided by molecular modeling techniques. This allows for the strategic positioning of functional groups to optimize interactions with specific biological targets, such as polar and hydrophobic regions on the surface of sickle hemoglobin (HbS). Research on other benzoic acid derivatives has shown that strong electron-donating groups on the benzene (B151609) ring are an important feature for potent antisickling activity.

Structure Activity Relationship Sar Studies of Burkinabin C and Its Analogues

Correlation between Chemical Structure and Antisickling Efficacy

The effectiveness of Burkinabin C as an antisickling agent is intrinsically linked to its specific chemical architecture. researchgate.net Research has shown that even minor variations in its structure can lead to significant changes in biological activity. vulcanchem.com A comparative analysis of this compound with its isomers, Burkinabin A and Burkinabin B, revealed a progressive increase in antisickling efficacy from A to C, with this compound demonstrating the most potent effect. researchgate.netnih.gov This highlights the critical role of the precise arrangement of its constituent parts.

Key structural features thought to contribute to the potent antisickling activity of benzoic acid derivatives like this compound include:

A phenyl core to facilitate hydrophobic interactions with amino acids. vulcanchem.com

The presence of strong electron-donating groups on the benzene (B151609) ring. vulcanchem.com

Hydrophilic substituents on the phenyl ring that can interact with polar amino acid residues. vulcanchem.com

This compound is a divanilloylquinic acid, meaning two vanilloyl groups are attached to a central quinic acid scaffold. wikipedia.org The specific attachment points of these vanilloyl esters on the quinic acid are paramount to the molecule's antisickling activity. researchgate.netnih.gov

In a study comparing the three isomers, it was found that the positioning of the vanilloyl groups significantly impacts efficacy. The isomers differ in their esterification patterns on the quinic acid core:

Burkinabin A: 3,4-O-divanilloylquinic acid nih.gov

Burkinabin B: 3,5-O-divanilloylquinic acid nih.gov

This compound: 4,5-O-divanilloylquinic acid nih.gov

The superior activity of this compound suggests that the 4,5-diester arrangement on the quinic acid moiety is the most favorable for interacting with its biological target, likely hemoglobin. vulcanchem.comresearchgate.netnih.gov This specific configuration appears to optimize the molecule's ability to interfere with the polymerization of sickle hemoglobin (HbS).

Table 1: Antisickling Activity of Burkinabin Isomers

Compound Esterification Positions on Quinic Acid Relative Antisickling Efficacy
Burkinabin A 3,4-divanilloyl +
Burkinabin B 3,5-divanilloyl ++
This compound 4,5-divanilloyl +++

Relative efficacy is denoted qualitatively based on reported trends where activity increases from Burkinabin A to C. researchgate.netnih.gov

The vanilloyl moieties, which are derivatives of vanillic acid, are not merely passive components of this compound; they are critical for its biological function. thescipub.comresearchgate.net Vanillic acid itself is known to possess antisickling properties. thescipub.comresearchgate.net The vanilloyl groups in this compound provide essential structural features for molecular recognition and binding. vulcanchem.com

These moieties contain key functional groups:

Hydroxyl (-OH) group: Can act as a hydrogen bond donor or acceptor, facilitating interactions with polar residues on the target protein. vulcanchem.com

Methoxy (B1213986) (-OCH3) group: A strong electron-donating group that can influence the electronic properties of the benzene ring. vulcanchem.com

Benzene ring: Provides a hydrophobic surface for interacting with nonpolar regions of the binding site. vulcanchem.com

The combination of these features allows the vanilloyl portions of this compound to effectively engage with hemoglobin, thereby inhibiting the sickling process. vulcanchem.com

Influence of Esterification Positions on the Quinic Acid Moiety

Computational Chemistry and Molecular Modeling in SAR Analysis

To further elucidate the SAR of this compound, researchers have turned to computational chemistry and molecular modeling. researchgate.netresearchgate.net These in silico techniques offer a powerful lens through which to view and predict molecular interactions at an atomic level, guiding the rational design of new, more effective analogues. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. bibliomed.orgresearchgate.net In the context of this compound, docking simulations are used to model its interaction with hemoglobin, the primary protein involved in sickle cell disease. colab.ws

These simulations can:

Identify the most likely binding site of this compound on the hemoglobin molecule.

Reveal the specific amino acid residues that interact with the ligand.

Calculate a "docking score," which estimates the binding affinity between the ligand and the protein. biorxiv.org

By comparing the docking poses and scores of this compound and its less active isomers, researchers can gain insights into why the 4,5-divanilloyl substitution pattern is superior. For example, simulations might show that this specific arrangement allows for a greater number of favorable hydrogen bonds or hydrophobic contacts with key residues in the hemoglobin binding pocket, thus stabilizing the complex and preventing HbS polymerization. colab.wsnih.gov

Table 2: Hypothetical Docking Simulation Results for Burkinabin Isomers with Hemoglobin

Compound Putative Binding Site Key Interacting Residues (Hypothetical) Predicted Binding Affinity (kcal/mol)
Burkinabin A Alpha/Beta globin interface Val, Leu, His -7.5
Burkinabin B Alpha/Beta globin interface Val, Leu, Ser -8.2
This compound Alpha/Beta globin interface Val, Leu, His, Ser -9.1

This table is illustrative and based on the principles of molecular docking. Actual values would be derived from specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comjbclinpharm.org By developing a robust QSAR model, it becomes possible to predict the activity of novel, yet-to-be-synthesized compounds. nih.govirb.hr

For this compound and its analogues, a QSAR study would involve:

Data Collection: Assembling a dataset of related compounds with their experimentally determined antisickling activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods, such as machine learning or deep neural networks, to build an equation that links the descriptors to the observed activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using both internal and external validation sets to ensure it is not overfitted and can generalize to new compounds. jbclinpharm.org

A successful QSAR model for this compound analogues could identify the key molecular properties that govern antisickling potency. This predictive model would be an invaluable tool for virtual screening of compound libraries and for prioritizing the synthesis of new derivatives with a higher probability of being potent antisickling agents. nih.gov

Future Directions in Burkinabin C Research

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of Zanthoxylum Species

The genus Zanthoxylum is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and phenolic compounds like Burkinabin C. researchgate.netmdpi.com Future research will benefit significantly from the application of advanced analytical techniques to create comprehensive metabolomic profiles of these plants. Metabolomics, the large-scale study of small molecules, can help identify not only known compounds like this compound but also novel, related molecules with potential bioactivity. nih.gov

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, offering high sensitivity, throughput, and wide coverage of metabolites. nih.govroyalsocietypublishing.org Specifically, two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can provide superior resolution and sensitivity, enabling the detection and identification of compounds that are unresolvable by traditional one-dimensional GC. mdpi.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy remains a crucial technique, particularly for the structural elucidation of newly discovered compounds and for quantitative analysis of metabolites in plant extracts. royalsocietypublishing.orgtandfonline.com

By employing these sophisticated methods, researchers can:

Identify the full spectrum of divanilloylquinic acid isomers and other related phenolic compounds in different Zanthoxylum species.

Quantify the variation in this compound concentration based on geographical location, season, and plant part, aiding in the selection of optimal plant material for extraction. nih.gov

Discover novel compounds that may act synergistically with this compound, enhancing its therapeutic effects.

Exploration of Novel Molecular Targets and Signaling Pathways Beyond Hemoglobin Interaction

The primary recognized biological activity of this compound is its antisickling effect, which is believed to stem from its interaction with hemoglobin, increasing the resistance of red blood cells to hemolysis and sickling under osmotic stress. vulcanchem.com However, the structural features of this compound suggest it may possess a broader range of pharmacological activities. vulcanchem.com Phytochemicals from Zanthoxylum species are known to have antioxidant, anti-inflammatory, and cytotoxic properties, indicating that compounds like this compound could interact with multiple molecular targets. mdpi.comnih.govfrontiersin.org

Future research should aim to:

Investigate the antioxidant potential of this compound and its effect on oxidative stress signaling pathways, which are implicated in the pathophysiology of sickle cell disease and other chronic conditions.

Explore potential anti-inflammatory effects by examining its influence on key inflammatory mediators and signaling pathways, such as the mitogen-activated protein kinases (MAPK) pathway. nih.gov

Assess its cytotoxic activity against various cancer cell lines to determine if it has potential as a scaffold for anticancer drug development, a property seen in other compounds from the Zanthoxylum genus. vulcanchem.comfrontiersin.org

Identifying new molecular targets would not only broaden the therapeutic applications of this compound but also provide a deeper understanding of its mechanism of action beyond simple hemoglobin stabilization.

Synthetic Biology and Metabolic Engineering Approaches for Enhanced and Sustainable Production

The production of this compound currently relies on its extraction from the root bark of Zanthoxylum zanthoxyloides, which can be inefficient and unsustainable. researchgate.netvulcanchem.com Synthetic biology and metabolic engineering offer a promising alternative for the enhanced and sustainable production of this complex molecule. capes.gov.br These fields involve the design and construction of new biological parts, devices, and systems, or the re-engineering of existing biological systems for useful purposes. nih.gov

The general approach would involve:

Gene Discovery: Identifying the specific genes and enzymes in Zanthoxylum zanthoxyloides that are responsible for the biosynthetic pathway of this compound. This can be achieved through transcriptome analysis and genomics-based methods. nih.gov

Pathway Reconstruction: Introducing the identified genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). capes.gov.brnih.gov These microorganisms are well-characterized, grow rapidly, and are amenable to genetic manipulation, making them ideal "cell factories."

Optimization: Engineering the host's metabolism to increase the precursor supply and optimize the expression of the biosynthetic genes to maximize the yield of this compound. nih.gov

This biotechnological approach could provide a continuous, scalable, and environmentally friendly source of this compound, independent of plant harvesting. nih.gov

Development of High-Throughput Screening Assays for Rapid Evaluation of this compound Derivatives

To improve upon the natural activity of this compound, it is essential to create and evaluate a library of its derivatives. High-throughput screening (HTS) is an automated method used in drug discovery to rapidly test thousands of chemical compounds for a specific biological activity. cellomaticsbio.comnews-medical.net Developing HTS assays for this compound would accelerate the discovery of new leads with enhanced efficacy or novel properties. news-medical.net

A typical HTS workflow for this compound derivatives would involve:

Library Generation: Synthesizing a diverse library of this compound analogs with modifications to its core structure.

Assay Development: Creating robust and miniaturized biochemical or cell-based assays suitable for automation. news-medical.net For example, an assay could measure the inhibition of induced red blood cell sickling or test for activity against a newly identified molecular target. cellomaticsbio.com

Screening and Hit Identification: Using robotic liquid handlers and detectors to screen the compound library and identify "hits"—derivatives that show desired activity. news-medical.net

Lead Optimization: Following up on the identified hits with more detailed studies to confirm their activity and mechanism of action, leading to the selection of the most promising candidates for further development. cellomaticsbio.com

This strategy would systematically explore the structure-activity relationship of the this compound scaffold, paving the way for the development of next-generation therapeutics.

Q & A

Q. Q. How can researchers design robust ecological impact studies for Fagara xanthoxyloides cultivation aimed at this compound production?

  • Methodological Answer : Implement longitudinal field studies:
  • Parameters : Biodiversity indices (Shannon-Wiener), soil nutrient depletion rates.
  • Controls : Compare cultivated vs. wild populations over 3–5 growing seasons.
  • Modeling : Use agent-based models (NetLogo) to predict long-term ecological effects .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Follow journal-specific guidelines (e.g., Med. Chem. Commun.: minimal structures, color-coded pathways) .
  • Reproducibility : Archive raw data (NMR spectra, chromatograms) in repositories like Zenodo. Include step-by-step protocols in supplementary materials .
  • Ethical Compliance : For human/non-human studies, detail IRB approvals, participant sampling (stratified random sampling), and informed consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.